molecular formula C18H14ClN3OS B4034608 3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B4034608
M. Wt: 355.8 g/mol
InChI Key: UQIPNUVAWOWAJD-UHFFFAOYSA-N
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Description

3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound that features a unique combination of a chlorophenyl group, an indole moiety, and a sulfanylideneimidazolidinone core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . This method can be adapted to introduce the chlorophenyl and sulfanylideneimidazolidinone functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Fischer indole synthesis for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The sulfanylideneimidazolidinone core can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is unique due to its combination of a chlorophenyl group, an indole moiety, and a sulfanylideneimidazolidinone core. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-(1H-indol-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3OS/c19-13-6-2-4-8-16(13)22-17(23)15(21-18(22)24)9-11-10-20-14-7-3-1-5-12(11)14/h1-8,10,15,20H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIPNUVAWOWAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N(C(=S)N3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 3
Reactant of Route 3
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 4
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 5
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Reactant of Route 6
3-(2-CHLOROPHENYL)-5-[(1H-INDOL-3-YL)METHYL]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

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